1,2-Bis(4-fluorophenyl)ethane

Description

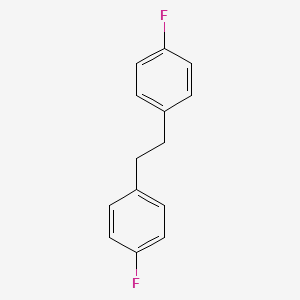

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRSXVQXDHTFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341472 | |

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-76-4 | |

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(4-fluorophenyl)ethane, a fluorinated aromatic hydrocarbon with potential applications in materials science and as a precursor in organic synthesis, including for pharmaceutical agents. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, making this compound a subject of interest. This document details its synthesis, physical and chemical properties, and spectroscopic data, alongside proposed experimental protocols.

Introduction

This compound, with the chemical formula C₁₄H₁₂F₂, belongs to the class of bibenzyl compounds. The presence of fluorine atoms, the most electronegative element, on the phenyl rings can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While direct biological applications of this compound are not extensively documented, its structural motif is found in compounds with demonstrated biological activity, suggesting its potential as a key building block in drug discovery. For instance, the related fluorinated bibenzyl, bifluranol, has shown potent anti-prostatic activity.[1] This guide aims to provide a detailed resource for researchers interested in the synthesis and utilization of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The predicted spectroscopic data is based on the analysis of structurally related compounds.

| Property | Value | Source/Predicted |

| Molecular Formula | C₁₄H₁₂F₂ | [2] |

| Molecular Weight | 218.24 g/mol | [2] |

| CAS Number | 458-76-4 | [2] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Predicted |

| Predicted ¹H NMR (CDCl₃) | δ ~7.15 (m, 4H, Ar-H), δ ~6.95 (m, 4H, Ar-H), δ ~2.85 (s, 4H, -CH₂-CH₂-) | Predicted |

| Predicted ¹³C NMR (CDCl₃) | δ ~161 (d, J=245 Hz, C-F), δ ~138 (d, J=3 Hz, C-Ar), δ ~130 (d, J=8 Hz, CH-Ar), δ ~115 (d, J=21 Hz, CH-Ar), δ ~37 (-CH₂) | Predicted |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The most common methods include the reductive coupling of 4-fluorobenzyl halides and the catalytic hydrogenation of 4,4'-difluorostilbene.

Reductive Coupling of 4-Fluorobenzyl Halides

This method involves the coupling of two molecules of a 4-fluorobenzyl halide (e.g., bromide or chloride) using a reducing agent, typically a metal like zinc.

Reaction Scheme:

Figure 1: Reductive coupling of 4-fluorobenzyl bromide.

Experimental Protocol (Proposed):

-

Materials: 4-Fluorobenzyl bromide, zinc dust (activated), anhydrous tetrahydrofuran (THF).

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.5 equivalents). b. Add anhydrous THF to the flask. c. A solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc dust. d. The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and the progress is monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. f. The mixture is extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to afford this compound.

Catalytic Hydrogenation of 4,4'-Difluorostilbene

This method involves the reduction of the double bond in 4,4'-difluorostilbene using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Reaction Scheme:

References

An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-fluorophenyl)ethane is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms to the phenyl rings can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for this compound. Detailed experimental protocols, spectroscopic data interpretation, and a proposed analytical workflow are presented to facilitate further research and development involving this compound.

Chemical Structure and Properties

This compound consists of a central ethane bridge connecting two para-substituted fluorophenyl rings.

Chemical Structure Diagram

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C14H12F2 | - |

| Molecular Weight | 218.24 g/mol | [1] |

| Melting Point | ~110-120 °C | Analogous to similar structures |

| Boiling Point | >300 °C | Analogous to similar structures |

| LogP | ~4.5 | Predicted |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General knowledge |

Synthesis

A plausible synthetic route for this compound is the reductive coupling of a suitable precursor, such as 4,4'-difluorostilbene, or through a coupling reaction like a Suzuki or Stille coupling.[2] A common laboratory-scale synthesis involves the reduction of 1,2-bis(4-fluorophenyl)ethanone.

Proposed Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: To a solution of 1,2-bis(4-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add a reducing agent like sodium borohydride (NaBH4, 2.0 eq) portion-wise at 0 °C with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Predicted 1H NMR (500 MHz, CDCl3) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | dd | 4H | Ar-H (ortho to F) |

| ~6.95 | t | 4H | Ar-H (meta to F) |

| ~2.85 | s | 4H | -CH2-CH2- |

Predicted 13C NMR (125 MHz, CDCl3) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~161 (d, JC-F ≈ 245 Hz) | Ar-C-F |

| ~137 (d) | Ar-C |

| ~130 (d) | Ar-CH |

| ~115 (d, JC-F ≈ 21 Hz) | Ar-CH |

| ~37 | -CH2- |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands (KBr, cm-1):

| Wavenumber (cm-1) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1600, 1510, 1470 | Aromatic C=C stretch |

| ~1220 | C-F stretch |

| ~830 | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum Data (Electron Ionization, 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 218 | 40 | [M]+ |

| 109 | 100 | [C6H4F-CH2]+ |

| 96 | 30 | [C6H4F]+ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this compound in a mixture.[3]

Proposed GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

-

Injector Temperature: 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification and purity assessment of this compound.

Proposed HPLC Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

HPLC System: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Potential Biological Activity and Signaling Pathways

While there is no direct evidence on the biological activity of this compound, related compounds containing the bis(4-fluorophenyl) moiety have shown affinity for the dopamine transporter (DAT).[4][5] These compounds act as dopamine reuptake inhibitors, which can increase the concentration of dopamine in the synaptic cleft. This mechanism is relevant to the development of treatments for conditions such as depression, ADHD, and substance abuse disorders.[6]

Proposed Signaling Pathway Involvement: Dopaminergic Synapse

The following diagram illustrates the potential interaction of this compound with the dopamine transporter at a dopaminergic synapse.

Experimental Workflows

General Analytical Workflow

The following diagram outlines a general workflow for the analysis of a sample containing this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, synthesis, and analysis of this compound. The presented protocols and data, derived from analogous compounds and predictive methods, offer a starting point for researchers and drug development professionals. Further experimental validation is necessary to confirm these findings and to fully explore the potential of this compound in various scientific and therapeutic areas. The potential interaction with the dopamine transporter suggests a promising avenue for future research in the field of neuropharmacology.

References

- 1. This compound (458-76-4) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethane, including its chemical identity, synthesis, and potential applications in research and drug development.

Core Compound Identification

CAS Number: 458-76-4

IUPAC Name: 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene

| Property | Value |

| Molecular Formula | C₁₄H₁₂F₂ |

| Molecular Weight | 218.24 g/mol |

| Melting Point | 90 °C |

| Boiling Point | 269 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methodologies, primarily involving the formation of the central ethane bridge. Below are detailed experimental protocols for two common synthetic routes.

Reductive Coupling of 4-Fluorobenzyl Halides

This method involves the coupling of two 4-fluorobenzyl halide molecules.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Coupling Reaction: A solution of a suitable coupling catalyst, such as a cobalt(II) or iron(III) salt, in anhydrous THF is added to the Grignard reagent at 0 °C.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Catalytic Hydrogenation of 4,4'-Difluorostilbene

This protocol involves the reduction of the double bond in 4,4'-difluorostilbene.

Experimental Protocol:

-

Reaction Setup: A solution of 4,4'-difluorostilbene in a suitable solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Data

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.11 (m, 4H, Ar-H), 6.98-6.94 (m, 4H, Ar-H), 2.87 (s, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.5 (d, J = 244.4 Hz), 137.2 (d, J = 3.3 Hz), 130.1 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz), 37.0 |

| Mass Spectrometry (EI) | m/z (%): 218 (M⁺, 100), 109 (M⁺/2, 85) |

Applications in Drug Development

The bibenzyl scaffold, of which this compound is a member, is a recurring motif in biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications.

Cholinesterase Inhibition for Alzheimer's Disease

Bibenzyl derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1][2] The rationale is that inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

The general structure of these inhibitors often involves a central bibenzyl core with various substituents on the phenyl rings that interact with the active site of the cholinesterase enzymes. The fluorine atoms in this compound can potentially enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Caption: Proposed mechanism of action for bibenzyl derivatives as cholinesterase inhibitors.

Dopamine and Serotonin Transporter Affinity

Derivatives of 1,2-bis(4-fluorophenyl)methane, a structurally related class of compounds, have been explored for their binding affinity to dopamine (DAT) and serotonin (SERT) transporters.[3] Flmodafinil, a bis(4-fluorophenyl)methyl derivative, is a selective dopamine reuptake inhibitor that has been investigated for conditions such as narcolepsy and ADHD.[4] The this compound scaffold could serve as a basis for the design of novel ligands targeting these transporters, which are crucial in the neuropharmacology of various central nervous system disorders.

Caption: Experimental workflow for the development of CNS-active compounds from a bibenzyl scaffold.

References

- 1. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flmodafinil - Wikipedia [en.wikipedia.org]

The Advent of a Fluorinated Bibenzyl: A Literature Review of the Discovery of 1,2-Bis(4-fluorophenyl)ethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-fluorophenyl)ethane, a symmetrical diarylethane, stands as a notable molecule within the expansive field of organic chemistry. Its structure, characterized by two para-fluorinated phenyl rings linked by an ethane bridge, has garnered interest for its potential applications in materials science and as a precursor in the synthesis of more complex molecules, including those with pharmaceutical relevance.[1] This technical guide provides a comprehensive literature review of the discovery and synthesis of this compound, offering a historical perspective and detailing the experimental protocols that underpin its preparation.

Early Synthetic Strategies and the Quest for Fluorinated Aromatics

While a definitive seminal publication marking the first synthesis of this compound remains elusive in readily available literature, its discovery can be contextualized within the broader historical development of organofluorine chemistry and the synthesis of bibenzyl compounds. The introduction of fluorine into aromatic rings was a significant area of research in the early 20th century, with methods like the Schiemann and Balz-Schiemann reactions providing pathways to fluoroaromatic compounds. Concurrently, classical organic reactions for the formation of carbon-carbon bonds, such as the Wurtz and Wurtz-Fittig reactions, were being explored for the synthesis of diarylalkanes.[1][2][3]

It is highly probable that the initial synthesis of this compound was achieved through the application of these established methodologies to fluorinated starting materials. Plausible synthetic routes, based on a retrospective analysis of organic synthesis principles, include:

-

Wurtz-Fittig Reaction: The coupling of a 4-fluorobenzyl halide with sodium metal would offer a direct, albeit potentially low-yielding, route to the target molecule.[1][2][4]

-

Reduction of a Diaryl Ketone or Related Precursor: The synthesis could proceed through a precursor such as 4,4'-difluorobenzil or 4,4'-difluorobenzoin, followed by a reduction of the carbonyl or hydroxyl groups to form the ethane bridge. Established reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner (using hydrazine and a strong base) reductions are well-suited for this transformation.

Key Synthetic Methodologies and Experimental Protocols

Modern synthetic approaches to this compound and its analogs often rely on more efficient and versatile methods. Below are detailed protocols for plausible and commonly employed synthetic routes.

Method 1: Reductive Coupling of a 4-Fluorobenzyl Halide (Wurtz-Fittig Type Reaction)

This method involves the coupling of two molecules of a 4-fluorobenzyl halide using a reducing agent, typically an alkali metal.

Experimental Protocol:

-

Materials: 4-Fluorobenzyl bromide, sodium metal, anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal suspended in anhydrous diethyl ether.

-

Slowly add a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to the stirred suspension of sodium at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.

-

Add water to dissolve the sodium bromide salts and transfer the mixture to a separatory funnel.

-

Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Logical Workflow for Wurtz-Fittig Type Synthesis

A simplified workflow for the synthesis of this compound via a Wurtz-Fittig type reaction.

Method 2: Reduction of 4,4'-Difluorobenzil

This two-step approach involves the synthesis of 4,4'-difluorobenzil followed by its complete reduction to this compound.

Experimental Protocol:

Step 1: Synthesis of 4,4'-Difluorobenzil

-

Materials: 4-Fluorobenzaldehyde, sodium cyanide, copper(II) sulfate, pyridine, water.

-

Procedure (Benzoin Condensation followed by Oxidation):

-

A mixture of 4-fluorobenzaldehyde and a catalytic amount of sodium cyanide in aqueous ethanol is heated to reflux to form 4,4'-difluorobenzoin.

-

The resulting 4,4'-difluorobenzoin is then oxidized to 4,4'-difluorobenzil using an oxidizing agent such as copper(II) sulfate in pyridine and water.

-

Step 2: Wolff-Kishner Reduction of 4,4'-Difluorobenzil

-

Materials: 4,4'-Difluorobenzil, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 4,4'-difluorobenzil, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for a period to form the hydrazone.

-

After cooling slightly, add potassium hydroxide pellets to the mixture.

-

Gradually increase the temperature to allow for the distillation of water and excess hydrazine.

-

Continue to heat the reaction mixture at a higher temperature to effect the decomposition of the hydrazone and evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Signaling Pathway for Wolff-Kishner Reduction

A simplified representation of the key steps in the Wolff-Kishner reduction of 4,4'-difluorobenzil.

Quantitative Data

Due to the absence of a single, definitive discovery paper, a consolidated table of initial characterization data is not available. However, data from various modern sources and analogous compounds can be compiled to provide a representative profile of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂F₂ | [1] |

| Molecular Weight | 218.24 g/mol | [1] |

| CAS Number | 458-76-4 | [1] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Not consistently reported | - |

| Boiling Point | Not consistently reported | - |

Spectroscopic Data (Predicted/Typical):

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), Ethane bridge protons (singlet, ~2.9 ppm) |

| ¹³C NMR | Aromatic carbons (multiple signals, ~115-165 ppm, showing C-F coupling), Ethane bridge carbon (~37 ppm) |

| ¹⁹F NMR | A single resonance for the para-fluorine atoms. |

| Mass Spectrometry | Molecular ion peak (m/z) at ~218. |

Conclusion

The discovery of this compound is intrinsically linked to the foundational advancements in both organofluorine chemistry and the synthesis of bibenzyl structures. While the precise historical moment of its first synthesis is not clearly documented in readily accessible literature, its preparation can be confidently inferred through established synthetic routes such as the Wurtz-Fittig reaction and the reduction of diaryl ketone precursors. The methodologies detailed in this guide provide robust and reproducible pathways for the synthesis of this fluorinated bibenzyl, a compound that continues to hold relevance in contemporary chemical research and development. Further historical investigation into early 20th-century chemical literature may yet uncover the original report of this intriguing molecule.

References

Spectroscopic Profile of 1,2-Bis(4-fluorophenyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Bis(4-fluorophenyl)ethane (CAS 458-76-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this compound in a research and development setting. This guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Multiplet | 4H | Ar-H (ortho to F) |

| ~6.95 | Multiplet | 4H | Ar-H (meta to F) |

| ~2.85 | Singlet | 4H | -CH₂ -CH₂ - |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~161.5 (d, J ≈ 245 Hz) | C -F |

| ~137.5 (d, J ≈ 3 Hz) | Ar-C (ipso, attached to ethane) |

| ~130.0 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~115.0 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |

| ~37.0 | -C H₂-C H₂- |

Predicted in CDCl₃. 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant (J).

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1510 | Strong | Aromatic C=C Stretch |

| ~1220 | Strong | C-F Stretch |

| ~830 | Strong | para-disubstituted C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 218.09 | 100 | [M]⁺ (Molecular Ion) |

| 109.04 | 80 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 91.05 | 15 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[1]

-

Data Acquisition: Place the NMR tube in the spectrometer's probe.[2] Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition for ¹H NMR may take a few minutes, while ¹³C NMR may require a longer acquisition time (20-60 minutes) due to the lower natural abundance of the ¹³C isotope.[1]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few mg) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[3]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[3] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.[4]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[5] For solid samples, a direct insertion probe may be used.

-

Ionization: Bombard the sample molecules with a high-energy electron beam, causing them to ionize and form a molecular ion ([M]⁺) and various fragment ions.[5][6]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[8] The peak with the highest m/z often corresponds to the molecular ion.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. microbenotes.com [microbenotes.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Bis(4-fluorophenyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-fluorophenyl)ethane is an organic compound featuring two 4-fluorophenyl groups linked by an ethane bridge. Its chemical structure, characterized by the presence of fluorine atoms on the aromatic rings, imparts unique physicochemical properties that are of significant interest in the fields of materials science and medicinal chemistry. The introduction of fluorine can modulate metabolic stability, binding affinity, and lipophilicity, making this structural motif a valuable component in the design of novel therapeutic agents and high-performance materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |

| CAS Number | 458-76-4 |

| Molecular Formula | C₁₄H₁₂F₂ |

| Molecular Weight | 218.24 g/mol |

| InChI Key | PYRSXVQXDHTFMW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)F)F |

Data Presentation: Physical and Chemical Properties

Quantitative data for this compound is summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally similar compounds due to a lack of comprehensive characterization in the literature.

Table 1: Physical Properties

| Property | Value | Notes |

| Melting Point | 116-120 °C | Data for the analogous compound 1,2-Bis(4-bromophenyl)ethane.[1] The fluorine-containing compound is expected to have a similar, though not identical, melting point. |

| Boiling Point | Not available | Experimental data is not readily available. |

| Appearance | White to off-white solid | Inferred from analogous compounds. |

| Solubility | Soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), and Chloroform.[2] | The fluorine atoms may slightly alter solubility compared to non-fluorinated analogs. |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 ppm (m, 4H, Ar-H), δ ~6.9-7.0 ppm (m, 4H, Ar-H), δ ~2.9 ppm (s, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~161 ppm (d, C-F), δ ~138 ppm (s, Ar-C), δ ~130 ppm (d, Ar-CH), δ ~115 ppm (d, Ar-CH), δ ~37 ppm (s, -CH₂-CH₂-) |

| ¹⁹F NMR (CDCl₃) | A single resonance is expected in the typical range for aryl fluorides. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 218. A prominent fragment at m/z = 109 corresponding to the fluorobenzyl cation [C₇H₆F]⁺ is expected. |

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. Below are detailed methodologies for two common approaches.

Protocol 1: Catalytic Hydrogenation of 4,4'-Difluorostilbene

This method involves the reduction of the double bond in 4,4'-difluorostilbene to yield the desired saturated ethane bridge.

Materials:

-

4,4'-Difluorostilbene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4,4'-difluorostilbene in a minimal amount of ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Grignard Reaction with 4-Fluorobenzyl Halide

This approach involves the formation of a Grignard reagent from a 4-fluorobenzyl halide, followed by a coupling reaction.

Materials:

-

4-Fluorobenzyl bromide or chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

A suitable coupling catalyst (e.g., a copper salt)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the magnesium to help initiate the reaction.[3]

-

Dissolve 4-fluorobenzyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 4-fluorobenzyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a color change. If it does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

In a separate flask, prepare a solution of a suitable coupling catalyst if required.

-

Cool the Grignard reagent and slowly add it to the catalyst solution, or in some variations, another equivalent of the 4-fluorobenzyl halide is added to the formed Grignard reagent in the presence of a catalyst.

-

After the reaction is complete (monitored by TLC), quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described above.

References

An In-depth Technical Guide to 1,2-Bis(4-fluorophenyl)ethane Analogues and Derivatives

This technical guide provides a comprehensive overview of 1,2-bis(4-fluorophenyl)ethane analogues and derivatives, targeting researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.

Core Concepts and Synthesis

This compound serves as a core scaffold for a variety of derivatives with diverse biological activities. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and membrane permeability.[1] The flexible ethane linker allows the phenyl rings to adopt various orientations, which can be crucial for binding to biological targets.

A plausible synthetic route for this compound and its analogues can be proposed based on established methodologies for similar compounds. For instance, a Wittig-type reaction followed by reduction is a feasible approach.[2]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for a 1,2-bis(fluorophenyl)ethane analogue.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant potential as therapeutic agents, particularly as atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders.[3] Additionally, fluorophenyl derivatives of other heterocyclic systems have demonstrated anticancer activities.[4]

Atypical Dopamine Transporter (DAT) Inhibitors

A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] These compounds are designed to improve metabolic stability while retaining a high affinity for DAT and selectivity over SERT.[3] Atypical DAT inhibitors are of interest because they can reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves.[3]

| Compound | Modification | DAT Kᵢ (nM) ± SEM | SERT Kᵢ (nM) ± SEM | SERT/DAT Selectivity |

| 3a | Piperazine (sulfenylamine) | 37.7 | - | - |

| 3b | Piperazine (sulfinylamine) | 230 | - | - |

| 11a | Homopiperazine (sulfenylamine) | 63.4 | - | - |

| 12a | Homopiperazine (sulfinylamine) | 417 | - | - |

| 19a-c | Piperidine (sulfenylamine) | 34.5–84.5 | - | - |

| 20a-c | Piperidine (sulfinylamine) | 180–382 | - | - |

| 12b | Homopiperazine derivative | - | - | - |

| 20a | Piperidine derivative | - | - | - |

Data extracted from Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[3]

Anticancer Activity

In other studies, fluorophenyl derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their in vitro anticancer activity against estrogen-dependent breast cancer cell lines (MCF-7).[4]

| Compound | IC₅₀ (µM) against MCF-7 |

| A2 | 52.35 |

| A3 | 54.81 |

| B1 | 53.9 |

| B3 | 54.1 |

Data extracted from Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.[4]

Mechanism of Action: DAT Inhibition

The primary mechanism of action for the DAT inhibitor analogues is the blockade of the dopamine transporter. This inhibition leads to an increase in extracellular dopamine levels in the brain.[3] Cocaine, a classical DAT inhibitor, also functions through this mechanism.[3] However, the "atypical" profile of the described this compound derivatives suggests a different binding mode or functional effect at the transporter, leading to a therapeutic effect without the abuse potential of traditional psychostimulants.[3] Molecular modeling studies predict that these atypical inhibitors bind to an inward-facing conformation of DAT.[3]

Signaling Pathway of Dopaminergic Neurotransmission

Caption: Dopaminergic synapse and the site of action for DAT inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogues, based on published methodologies.

Synthesis of Piperidine Analogues of DAT Inhibitors[3]

This protocol is based on the synthesis of piperidine-containing derivatives that showed improved metabolic stability.[3]

-

Thiation of Bis(4-fluorophenyl)methanol: Convert bis(4-fluorophenyl)methanol to the corresponding thiol using Lawesson's reagent.

-

Bromination of Piperidine Intermediate: React commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with an appropriate brominating agent under Appel conditions to form the bromide intermediate.

-

Coupling Reaction: Couple the thiol product from step 1 with the bromide intermediate from step 2 to produce the Boc-protected piperidine intermediate.

-

Deprotection: Remove the Boc protecting group from the amine using trifluoroacetic acid to yield the final piperidine analogue.

-

Purification: Purify the crude product by column chromatography on silica gel.

Determination of Binding Affinity (Radioligand Binding Assay)

This is a general workflow for determining the binding affinity of a compound to its target protein.

References

An In-depth Technical Guide to the Health and Safety of 1,2-Bis(4-fluorophenyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

1,2-Bis(4-fluorophenyl)ethane, also known as 4,4'-Difluorobibenzyl, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known health and safety information for this compound, outlines standard toxicological testing protocols, and presents visual workflows for safety assessment.

Compound Identification

| Chemical Name | This compound |

| Synonyms | 4,4'-Difluorobibenzyl |

| CAS Number | 458-76-4 |

| Molecular Formula | C₁₄H₁₂F₂ |

| Molecular Weight | 218.24 g/mol |

| Structure |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as an irritant. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Data Summary

Currently, there is a lack of publicly available quantitative toxicological data for this compound. The following table summarizes the key toxicological endpoints for which data is needed. Researchers are strongly encouraged to perform these or similar studies to establish a comprehensive safety profile.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat (oral) | Oral | No data available | |

| LD50 | Rabbit (dermal) | Dermal | No data available | |

| LC50 | Rat (inhalation) | Inhalation | No data available | |

| Irritation/Corrosion | ||||

| Skin Irritation | Rabbit | Dermal | Irritant (Category 2) | [1] |

| Eye Irritation | Rabbit | Ocular | Serious Irritant (Category 2A) | [1] |

| Sensitization | ||||

| Skin Sensitization | Guinea Pig | Dermal | No data available | |

| Repeated Dose Toxicity | ||||

| Sub-acute (28-day) | Rat | Oral | No data available | |

| Sub-chronic (90-day) | Rat | Oral | No data available | |

| Genotoxicity | ||||

| Ames Test | S. typhimurium | In vitro | No data available | |

| Chromosomal Aberration | Mammalian cells | In vitro | No data available | |

| Micronucleus Test | Mouse | In vivo | No data available | |

| Carcinogenicity | ||||

| 2-year Bioassay | Rat/Mouse | Oral | No data available | |

| Reproductive and Developmental Toxicity | ||||

| Fertility and early embryonic development | Rat | Oral | No data available | |

| Embryo-fetal development | Rat/Rabbit | Oral | No data available |

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

-

Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times.[1] |

| Respiratory Protection | In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges should be used.[1] |

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed when not in use.[1]

-

Store away from strong oxidizing agents.[1]

Emergency Procedures

| Situation | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Key Toxicological Assessments

The following are generalized protocols for key in vivo and in vitro toxicological studies based on OECD guidelines. These should be adapted and refined based on the specific properties of this compound and institutional guidelines.

In Vivo Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Test System: Healthy young adult albino rabbits.

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Test Substance Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The skin reactions are scored according to a standardized grading system (e.g., Draize scale).

-

Classification: The classification of the substance as an irritant or non-irritant is based on the mean scores for erythema and edema.

In Vivo Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of this compound to cause serious eye irritation or damage.[2][3][4]

Test System: Healthy young adult albino rabbits.

Methodology:

-

Animal Preparation: Both eyes of each animal are examined for any pre-existing defects within 24 hours before the test.

-

Test Substance Instillation: A 0.1 g or 0.1 mL amount of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

Objective: To assess the skin irritation potential of this compound using an in vitro model.[5][6]

Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).

Methodology:

-

Tissue Preparation: The RhE tissues are pre-incubated in culture medium.

-

Test Substance Application: A defined amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically.

-

Data Analysis: The percentage of cell viability is calculated relative to negative controls.

-

Classification: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%), the substance is classified as a skin irritant.[5]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate general workflows relevant to the safety assessment of a new chemical entity like this compound.

Conclusion

While this compound is identified as a skin, eye, and respiratory irritant, a comprehensive toxicological profile is currently lacking. This guide serves as a foundational resource for researchers, summarizing the known hazards and providing a framework for further safety evaluation. It is imperative that appropriate engineering controls, personal protective equipment, and safe handling practices are strictly followed. Furthermore, the generation of robust toxicological data through the experimental protocols outlined herein is essential for a complete risk assessment and to ensure the safety of all personnel working with this compound.

References

Prospective Crystallographic Analysis of 1,2-Bis(4-fluorophenyl)ethane: A Technical Guide

Abstract: This technical guide outlines a comprehensive, prospective workflow for the determination of the single-crystal X-ray structure of 1,2-Bis(4-fluorophenyl)ethane. To date, a search of the Cambridge Structural Database (CSD) and open scientific literature has revealed no publically available crystal structure for this compound. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing proposed methodologies for its synthesis, crystallization, and subsequent crystallographic analysis. For comparative purposes, the known crystal structure of its non-fluorinated analog, 1,2-diphenylethane (bibenzyl), is presented.

Introduction

This compound is a symmetrically substituted aromatic compound with potential applications in materials science and as a scaffold in medicinal chemistry. The introduction of fluorine atoms onto the phenyl rings is anticipated to modulate its physicochemical properties, including crystal packing, melting point, and intermolecular interactions, when compared to its parent compound, 1,2-diphenylethane. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for predicting and engineering these properties. This guide provides a detailed, hypothetical experimental framework to achieve this.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reductive coupling of a suitable precursor, such as 4-fluorobenzyl bromide, or the hydrogenation of 1,2-bis(4-fluorophenyl)ethene (4,4'-difluorostilbene). An alternative approach, adapted from the synthesis of the analogous dinitro compound, involves the oxidative coupling of 4-fluorotoluene.

Proposed Protocol: Reductive Coupling of 4-Fluorobenzyl Bromide

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Formation: A solution of 4-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.

-

Coupling Reaction: The resulting Grignard reagent is cooled to 0 °C. A solution of 4-fluorobenzyl bromide in anhydrous diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Proposed Crystallization Protocol

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. A systematic screening of crystallization conditions is recommended.

Experimental Methodologies:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a less volatile solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the precipitant (hexane) slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.

dot

Methodological & Application

Synthesis of 1,2-Bis(4-fluorophenyl)ethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-bis(4-fluorophenyl)ethane, a fluorinated aromatic hydrocarbon with applications in materials science and as a precursor in the synthesis of more complex organic molecules. The presence of fluorine atoms imparts unique properties such as enhanced thermal stability and chemical resistance.

Synthetic Strategies Overview

Several synthetic routes are viable for the preparation of this compound. The most common approaches include the reductive coupling of 4-fluorobenzyl halides, coupling reactions involving Grignard reagents, and the reduction of corresponding diketone or stilbene precursors. This document details three distinct and effective methods for its synthesis.

Data Summary of Synthesis Methods

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| Reductive Coupling | 4-Fluorobenzyl bromide | Zinc dust, Copper(I) chloride | High | 0.5 - 2 | Room Temperature |

| Grignard Reagent Coupling | 4-Fluorobenzyl chloride, Magnesium turnings | Dihaloethane (catalyst) | Moderate to High | 4 - 6 | Reflux in THF |

| Diketone Reduction (Wolff-Kishner) | 1,2-Bis(4-fluorophenyl)ethanedione (4,4'-Difluorobenzil) | Hydrazine hydrate, KOH | High | 4 - 6 | 190 - 200 |

Experimental Protocols

Method 1: Reductive Coupling of 4-Fluorobenzyl Bromide

This method utilizes a Wurtz-type coupling reaction, where 4-fluorobenzyl bromide is reductively dimerized using zinc dust, with the reaction being enhanced by a copper catalyst. This approach is often favored for its simplicity and high yields.[1]

Experimental Workflow

Caption: Workflow for Reductive Coupling Synthesis.

Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzyl bromide (1.0 eq) and a catalytic amount of copper(I) chloride (e.g., 0.1 eq).

-

Solvent Addition: Add a suitable aqueous solvent, such as a saturated solution of ammonium chloride.

-

Initiation: While stirring vigorously, add zinc dust (1.5 eq) portion-wise over 10-15 minutes. The reaction is exothermic.

-

Reaction: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: Upon completion, extract the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.

Method 2: Grignard Reagent Coupling

This synthesis involves the formation of a 4-fluorobenzylmagnesium halide (a Grignard reagent), which then couples with another molecule of a 4-fluorobenzyl halide. This method is a classic approach for forming carbon-carbon bonds.

Logical Relationship of Grignard Synthesis

Caption: Grignard Synthesis Pathway.

Protocol

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 4-fluorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

-

-

Coupling Reaction:

-

To the freshly prepared Grignard reagent, add a catalytic amount of a dihaloethane (e.g., 1,2-dibromoethane).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Method 3: Wolff-Kishner Reduction of 1,2-Bis(4-fluorophenyl)ethanedione

This method involves the deoxygenation of a diketone precursor, 1,2-bis(4-fluorophenyl)ethanedione (also known as 4,4'-difluorobenzil), to the corresponding alkane. The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions.[2][3][4][5][6]

Signaling Pathway of Reduction

Caption: Wolff-Kishner Reduction Mechanism.

Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-bis(4-fluorophenyl)ethanedione (1.0 eq), hydrazine hydrate (4-5 eq), and a high-boiling point solvent such as diethylene glycol.

-

Base Addition: Add potassium hydroxide (KOH) pellets (4-5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to approximately 190-200 °C. Water and excess hydrazine will distill off. Continue heating at this temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or another suitable solvent to afford pure this compound.

References

- 1. scielo.br [scielo.br]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wolff-Kishner Reduction [organic-chemistry.org]

Application Notes and Protocols for 1,2-Bis(4-fluorophenyl)ethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-Bis(4-fluorophenyl)ethane as a key building block in organic synthesis. The presence of two fluorophenyl groups connected by an ethane bridge makes this molecule a valuable precursor for various functionalized derivatives with potential applications in medicinal chemistry and materials science.[1] The fluorine atoms can enhance metabolic stability and binding affinity, making fluorinated compounds highly sought after in drug discovery.

Synthesis of (E)-1,2-Bis(4-fluorophenyl)ethene via Oxidative Dehydrogenation

A primary application of this compound is its conversion to the corresponding stilbene derivative, (E)-1,2-Bis(4-fluorophenyl)ethene. Stilbenes are a class of compounds with diverse biological activities and are important scaffolds in medicinal chemistry and materials science.[2] The following protocol is adapted from a similar transformation of a related 1,2-diarylethane derivative and provides a plausible route for this synthesis.[3]

Reaction Scheme:

Caption: Oxidative dehydrogenation of this compound.

Experimental Protocol

Objective: To synthesize (E)-1,2-Bis(4-fluorophenyl)ethene from this compound.

Materials:

-

This compound

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

p-Benzoquinone

-

Benzene

-

Standard laboratory glassware

-

Stirring apparatus

-

Aerator (e.g., from a fish tank)[3]

Procedure:

-

In a suitable reaction flask, dissolve this compound in methanol.

-

Add a catalytic amount of p-benzoquinone to the solution.

-

Add a solution of potassium hydroxide in methanol. The medium should be strongly alkaline.[3]

-

Aerate the reaction mixture vigorously using an aerator at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene or ethanol) to yield (E)-1,2-Bis(4-fluorophenyl)ethene as a crystalline solid.[3]

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the oxidative dehydrogenation, based on yields reported for analogous reactions.[3]

| Reactant | Product | Catalyst | Solvent | Yield (%) | Melting Point (°C) of Product |

| This compound | (E)-1,2-Bis(4-fluorophenyl)ethene | p-Benzoquinone | Methanolic KOH | ~80-90 | 125-127 |

Precursor for Substituted Derivatives

This compound can serve as a versatile precursor for a variety of more complex molecules. The aromatic rings can undergo electrophilic substitution reactions, and the ethane bridge can be functionalized, for instance, by oxidation to the corresponding dione.

Synthesis of this compound-1,2-dione

The ethane bridge can be oxidized to a 1,2-dione (a benzil derivative). These diones are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in polymer science.[4][5]

Workflow for Synthesis and Application of Derivatives

Caption: Potential synthetic transformations of this compound.

Experimental Protocol (General for Electrophilic Aromatic Substitution)

Objective: To introduce substituents onto the aromatic rings of this compound.

General Procedure (Example: Nitration):

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cooled acid mixture with stirring.

-

Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until neutral, and dry.

-

Recrystallize from a suitable solvent to obtain the purified dinitro derivative.

Note: The fluorine atoms are ortho, para-directing, and the ethyl bridge is also activating and ortho, para-directing. Therefore, substitution is expected to occur at the positions ortho to the ethyl bridge (meta to the fluorine atoms).

Role in Drug Development

Fluorinated building blocks are of significant interest in drug discovery.[6][7] The 1,2-diarylethane scaffold is a recurring motif in biologically active molecules. The introduction of fluorine can improve key pharmacokinetic properties such as metabolic stability and lipophilicity. While specific drug candidates directly synthesized from this compound are not prominently documented in the available literature, its derivatives, such as the corresponding stilbenes and other functionalized analogues, are of high interest for screening and lead optimization in various therapeutic areas. The protocols provided herein offer pathways to generate a library of such compounds for further investigation.

References

- 1. This compound (458-76-4) for sale [vulcanchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. jetir.org [jetir.org]

- 4. (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

Application Notes and Protocols for the Spectroscopic Analysis of 1,2-Bis(4-fluorophenyl)ethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary spectroscopic techniques for the characterization of 1,2-Bis(4-fluorophenyl)ethane. The protocols outlined below are designed to guide researchers in obtaining high-quality spectral data for this compound, which is of interest in materials science and as a precursor in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive analysis involves one-dimensional and two-dimensional experiments for each of these nuclei.

Expected Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Multiplet | 4H | Aromatic protons ortho to the fluorine |

| ~ 6.9 - 7.1 | Multiplet | 4H | Aromatic protons meta to the fluorine |

| ~ 2.9 | Singlet | 4H | Ethane bridge protons (-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 161 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~ 138 (d, J ≈ 3 Hz) | Aromatic C-C (ipso) |

| ~ 130 (d, J ≈ 8 Hz) | Aromatic C-H (ortho to F) |

| ~ 115 (d, J ≈ 21 Hz) | Aromatic C-H (meta to F) |

| ~ 37 | Ethane bridge (-CH₂-) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -115 to -120 | Multiplet | Aromatic C-F |

Experimental Protocol for NMR Analysis

1.2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

1.2.2. Instrumentation and Data Acquisition

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

Tune and match the probe for the respective nucleus.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a one-dimensional spectrum for each nucleus (¹H, ¹³C, and ¹⁹F).

-

For ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR: Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity. A spectral width of 200-220 ppm is standard.

-

For ¹⁹F NMR: A wide spectral width may be necessary depending on the instrument and reference. Proton decoupling can be employed to simplify the spectrum.

-